2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl-
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Overview
Description
2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- is an organic compound with the molecular formula C12H11BrO2. This compound is characterized by a cyclohexenone ring substituted with a bromine atom, a hydroxyl group, and a phenyl group. It is a versatile intermediate in organic synthesis, often used in the preparation of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- typically involves the bromination of 2-Cyclohexen-1-one followed by the introduction of a hydroxyl group and a phenyl group. One common method involves the use of bromine in an organic solvent such as dichloromethane, followed by a hydroxylation reaction using a suitable oxidizing agent like hydrogen peroxide. The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclohexenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Oxidation: Formation of 2-Cyclohexen-1-one, 2-bromo-3-oxo-5-phenyl-.
Reduction: Formation of 2-Cyclohexen-1-ol, 2-bromo-3-hydroxy-5-phenyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 2-bromo-3-hydroxy-5-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Mechanism of Action
The mechanism of action of 2-Cyclohex
Properties
Molecular Formula |
C12H11BrO2 |
---|---|
Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-bromo-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11BrO2/c13-12-10(14)6-9(7-11(12)15)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2 |
InChI Key |
VVNFVIFXTSICIM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C(=C1O)Br)C2=CC=CC=C2 |
Origin of Product |
United States |
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